molecular formula C3H4O B565762 Propargyl Alcohol-13C3 CAS No. 201740-99-0

Propargyl Alcohol-13C3

Cat. No.: B565762
CAS No.: 201740-99-0
M. Wt: 59.041 g/mol
InChI Key: TVDSBUOJIPERQY-VMIGTVKRSA-N
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Description

Propargyl Alcohol-13C3 is a carbon-13 labeled compound, often used as an intermediate in organic synthesis. This compound is a derivative of propargyl alcohol, which is an alcohol containing a triple bond between the second and third carbon atoms. The carbon-13 labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Propargyl Alcohol-13C3 primarily targets alkynols and their alkoxy, ester, and halo derivatives . The compound interacts with these targets, leading to a variety of reactions, including the well-known Meyer–Schuster rearrangement .

Mode of Action

The mode of action of this compound involves its interaction with its targets through electrophilic halogenations . This interaction leads to the formation of various products, including α-fluoroenones, α-chloroenones, α-bromoenones, α-iodoenones, β-haloenones, and symmetrical and mixed β,β-dihaloenones . These products are essentially tri and tetrasubstituted alkenes carrying halo-functionalization at the α- or β-carbon .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Meyer–Schuster rearrangement of propargyl alcohols or alkynols, leading to α,β-unsaturated carbonyl compounds . Yet, electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are also significant . The halogenation reactions of propargyl alcohols and derivatives have evolved from humble direct halogenation beginnings to the present involving metal catalysis .

Result of Action

The result of the action of this compound is the formation of various halogenation products, including α-fluoroenones, α-chloroenones, α-bromoenones, α-iodoenones, β-haloenones, and symmetrical and mixed β,β-dihaloenones . These products are essentially tri and tetrasubstituted alkenes carrying halo-functionalization at the α- or β-carbon . This is a potential stepping stone for further construction towards challenging substituted alkenones via Pd-catalysed coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl alcohol can be synthesized through the addition of terminal alkynes to aldehydesFor instance, the use of N-methylephedrine as a chiral additive enables the practical synthesis of propargylic alcohols from terminal alkynes and aldehydes . The reaction conditions are generally mild and can tolerate air and moisture.

Industrial Production Methods

In industrial settings, propargyl alcohol is often produced by the reaction of acetylene with formaldehyde in the presence of a copper catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propargyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: Propargyl alcohol can be oxidized to form propargylic aldehydes or acids.

    Reduction: It can be reduced to form alkenes or alkanes.

    Substitution: Propargyl alcohol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Lewis acids like boron trifluoride (BF3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include α,β-unsaturated carbonyl compounds, alkenes, and various substituted propargylic derivatives .

Scientific Research Applications

Propargyl Alcohol-13C3 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Propargyl alcohol is unique due to its triple bond and hydroxyl group, which make it highly reactive and versatile in organic synthesis. Similar compounds include:

Properties

CAS No.

201740-99-0

Molecular Formula

C3H4O

Molecular Weight

59.041 g/mol

IUPAC Name

(1,2,3-13C3)prop-2-yn-1-ol

InChI

InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1+1,2+1,3+1

InChI Key

TVDSBUOJIPERQY-VMIGTVKRSA-N

SMILES

C#CCO

Isomeric SMILES

[13CH]#[13C][13CH2]O

Canonical SMILES

C#CCO

Synonyms

2-Propyn-1-ol-13C3;  1-Hydroxy-2-propyne-13C3;  1-Propyn-3-ol-13C3;  1-Propyn-3-yl alcohol-13C3;  2-Propynol-13C3;  2-Propynyl alcohol-13C3;  3-Hydroxy-1-propyne-13C3;  3-Hydroxypropyne-13C3;  3-Propynol-13C3;  Ethynylcarbinol-13C3;  Hydroxymethylacetylene-13C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The initial unimpregnated chi-rho alumina (Kaiser KA-300) had a surface area of 350 m2 /gram. On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas. As shown in Table I, this alumina support for the catalyst of this invention is far less soluble in the liquid reaction medium than are the kieselguhr or magnesium silicate supports. Furthermore, it was found that the aluminasupported catalyst converted formaldehyde and acetylene to butynediol at a rate similar to that obtained with the other two catalysts but give a ratio of propargyl alcohol to butynediol three times that obtained with the magnesium silicate supported catalyst or kieselguhr supported catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargyl Alcohol-13C3
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Propargyl Alcohol-13C3
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